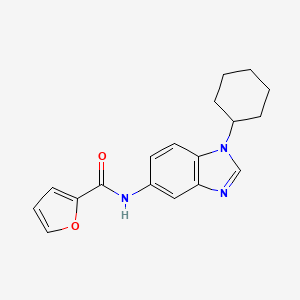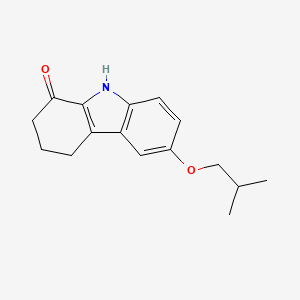
N-(3-chlorophenyl)-2-pyrimidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring attached to a phenyl ring through an amide linkage. The chlorine atom on the phenyl ring is an electron-withdrawing group, which could influence the reactivity of the compound .Chemical Reactions Analysis
The compound contains several functional groups that could participate in various chemical reactions. The amide group could undergo hydrolysis, acylation, or reduction. The pyrimidine ring could participate in electrophilic substitution reactions, and the chlorine atom could be replaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the positions of the functional groups on the rings. Generally, we can predict that it would be a solid at room temperature, and its solubility in water would be low due to the presence of the nonpolar phenyl ring .Applications De Recherche Scientifique
Synthesis and Biological Potential
- Antimicrobial Activities : A study described the synthesis of new tetrahydropyrimidine derivatives and their thiazolopyrimidine counterparts as potential biological agents. Some of these compounds showed significant inhibition on bacterial and fungal growth, highlighting their potential as antimicrobial agents (Akbari et al., 2008).
Materials Science Applications
- Polymer Synthesis : Research on the synthesis of aromatic polyamides and polyimides based on 3,3-bis[4-(4-aminophenoxy)phenyl]-phthalimidine demonstrated the production of polymers with high glass transition temperatures and excellent thermal stability. These materials could be useful in high-performance applications due to their solubility in polar solvents and the ability to form transparent and flexible films (Yang & Lin, 1995).
Synthetic Chemistry
- Heterocyclic Compound Synthesis : Another study focused on the heterocyclization reactions leading to the formation of triazolopyrimidines and pyrimidinones, demonstrating the versatility of pyrimidine derivatives in synthesizing diverse heterocyclic structures. These compounds have shown remarkable activity toward fungi, bacteria, and inflammation, indicating their utility in developing new therapeutic agents (Tolba et al., 2018).
Drug Development
- Anti-inflammatory and Antimalarial Agents : Investigations into the structure and bonding of specific pyrimidine derivatives revealed their importance as anti-inflammatory and antimalarial agents. Detailed analysis of these compounds can help in understanding their interactions with biological targets and optimizing their pharmacological properties (Sherlin et al., 2018).
Safety and Hazards
Orientations Futures
The potential applications of “N-(3-chlorophenyl)-2-pyrimidinecarboxamide” would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized. For example, various substituents could be added to the pyrimidine or phenyl rings to enhance its activity or selectivity .
Propriétés
IUPAC Name |
N-(3-chlorophenyl)pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O/c12-8-3-1-4-9(7-8)15-11(16)10-13-5-2-6-14-10/h1-7H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOKXEHBJPNUJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-4-{[(3-methyl-2-thienyl)methylene]amino}-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5564677.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5564698.png)
![2-(4-pyridinyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5564706.png)


![6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[b]quinolin-16(5H)-one](/img/structure/B5564756.png)
![1-cyclopentyl-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5564763.png)

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B5564779.png)
![6,6-dimethyl-2-(2-phenylethyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5564786.png)
![4-{2-[(1-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5564793.png)
![6-chloro-N-{2-[(3,3,3-trifluoropropyl)thio]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5564798.png)
